molecular formula C10H8F6N2O B1349843 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 244022-74-0

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide

Cat. No.: B1349843
CAS No.: 244022-74-0
M. Wt: 286.17 g/mol
InChI Key: UFYSBKCOGRNGQA-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide (CAS RN: 244022-74-0) is a fluorinated organic compound with the molecular formula C₁₀H₈F₆N₂O and a molecular weight of 286.17 g/mol . Its structure features a central ethanimidamide backbone substituted with a 3,5-bis(trifluoromethyl)phenyl group and an N'-hydroxy functional group (Fig. 1). The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, properties often exploited in pharmaceuticals and agrochemicals. Synonyms for this compound include 3,5-Bis(trifluoromethyl)phenylacetamidoxime and 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N’’-HYDROXYETHANIMIDAMIDE .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYSBKCOGRNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372633
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-74-0
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition
One of the significant applications of this compound is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that derivatives of 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide can enhance the potency of AChE and BuChE inhibitors, thus contributing to therapeutic strategies aimed at improving cholinergic neurotransmission in patients suffering from dementia .

Anti-Cancer Properties
Another area of interest is the anti-cancer potential of compounds related to this compound. Studies have shown that certain derivatives can inhibit liver tumor growth by modulating pathways associated with cancer cell proliferation. For instance, a related compound was found to inhibit the STAT3 signaling pathway, which is often activated in various cancers . This suggests that similar compounds could be explored for their potential as anti-cancer agents.

Catalysis

Organocatalysis
The compound's structural features have made it a valuable component in organocatalysis. Specifically, derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif have been utilized in promoting organic transformations through hydrogen bonding interactions . This capability allows for the stabilization of transition states during chemical reactions, making these compounds effective catalysts in organic synthesis.

Biochemical Research

Protein Structure Studies
In biochemical research, this compound has been employed to study protein structures and functions. Its ability to interact with various biomolecules aids researchers in understanding enzyme mechanisms and drug interactions at a molecular level . This application is crucial for drug development as it helps identify potential drug targets and elucidate their mechanisms of action.

Data Tables

Application Area Specific Use Impact/Outcome
Medicinal ChemistryCholinesterase inhibitorsImproved therapeutic strategies for neurodegenerative diseases
Anti-Cancer ResearchInhibition of liver tumor growthPotential new treatments targeting STAT3 pathway
CatalysisOrganocatalyst for organic transformationsEnhanced reaction efficiency through hydrogen bonding
Biochemical ResearchProtein structure/function studiesInsights into enzyme mechanisms and drug interactions

Case Studies

  • Cholinesterase Inhibitors Development
    A study designed twenty-two analogues of dual AChE/BuChE inhibitors based on the structure of related compounds. These analogues were evaluated for their efficacy using spectrophotometric methods and showed promising results in enhancing inhibition potency .
  • Cancer Therapeutics Exploration
    Research focused on a derivative compound demonstrated its ability to prevent liver tumor growth in vivo. The mechanism involved modulation of HNF 4α activity and inhibition of the STAT3 pathway, indicating a potential therapeutic avenue for liver cancer treatment .

Mechanism of Action

The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups/Features Potential Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide 244022-74-0 C₁₀H₈F₆N₂O 286.17 Ethanimidamide, N'-hydroxy, bis-CF₃ phenyl Chelation, agrochemical research
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea 1048692-50-7 C₁₆H₂₁F₆N₃S 401.41 Thiourea, dimethylamino, branched alkyl Catalysis, ligand synthesis
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea Not provided C₂₅H₃₇F₆N₃S 525.63 Thiourea, cyclohexyl, dipentylamino Chiral resolution, drug discovery
N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine (flubenzimine) Not provided C₁₉H₁₄F₆N₄S 444.41 Thiazolidinylidene, bis-CF₃ imino Pesticide (acaricide)

Key Observations:

Common Features : All compounds contain the 3,5-bis(trifluoromethyl)phenyl group, which confers high electronegativity and resistance to enzymatic degradation .

Flubenzimine () incorporates a thiazolidinylidene ring with bis(trifluoromethyl)imino substituents, suggesting pesticidal activity via disruption of insect nervous systems .

Stereochemical Complexity : The thiourea analogs in Table 1 feature stereocenters (e.g., (1R,2R)-cyclohexyl groups), enabling chiral applications in asymmetric synthesis or drug development, whereas the target compound lacks stereocenters .

Physicochemical and Application-Based Comparisons

  • Molecular Weight and Solubility : The target compound (286.17 g/mol) is smaller and likely more soluble in polar solvents compared to bulkier thioureas (401–525 g/mol), which may favor lipid membrane penetration in bioactive contexts .
  • Reactivity: The N'-hydroxyethanimidamide group in the target compound can act as a metal chelator or participate in oxime-based reactions, useful in coordination chemistry or prodrug design . Thioureas (e.g., Kanto Reagents’ derivatives) are versatile ligands for transition metals (e.g., palladium in catalysis) due to their sulfur and nitrogen donor atoms .
  • Flubenzimine’s pesticidal use highlights the role of trifluoromethyl groups in enhancing bioactivity and environmental persistence .

Research Implications and Gaps

While structural similarities exist, functional group diversity drives divergent applications. For example:

  • The thiourea derivatives’ stereochemical complexity supports their use in chiral catalysis or drug discovery .
  • The target compound’s amidoxime group may enable unique reactivity in metal-organic frameworks (MOFs) or bioconjugation , though further studies are needed .

Biological Activity

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential therapeutic applications. The trifluoromethyl groups attached to the phenyl ring enhance the compound's lipophilicity and reactivity, making it a candidate for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F6N2O, with a molecular weight of approximately 296.20 g/mol. The presence of multiple trifluoromethyl groups contributes to its distinct electronic properties, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following sections detail specific biological activities associated with this compound:

1. Cholinesterase Inhibition

Recent studies have explored the cholinesterase inhibitory activity of related compounds, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, analogues similar to this compound have shown moderate inhibition against AChE and BuChE with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE . Such inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

2. Dihydrotestosterone (DHT) Inhibition

Another significant activity is the inhibition of steroid 5α-reductase type 1 (SRD5A1), which converts testosterone into dihydrotestosterone (DHT). One study reported that a structurally similar compound exhibited an IC50 of 1.44 ± 0.13 µM against SRD5A1, indicating strong potential as a non-steroidal suppressor of DHT production . This property could be beneficial in treating conditions like androgenetic alopecia and benign prostatic hyperplasia.

3. Antimicrobial Activity

Compounds with similar trifluoromethyl substitutions have demonstrated antimicrobial properties. For instance, certain derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing MIC values between 0.16–0.68 µM . This suggests that this compound may also possess significant antimicrobial potential.

Case Studies

Several case studies highlight the biological activities associated with this class of compounds:

  • Case Study on Cholinesterase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit AChE and BuChE. The most promising analogues showed improved selectivity and potency compared to existing cholinesterase inhibitors like rivastigmine .
  • Case Study on DHT Production : In vitro studies demonstrated that the amide derivative containing 3,5-bis(trifluoromethyl)phenyl significantly inhibited DHT production in human keratinocyte cells while maintaining high cell viability .

Data Tables

Biological Activity Target IC50 Value Reference
Cholinesterase InhibitionAChE18.2 - 196.6 μmol/L
Cholinesterase InhibitionBuChE9.2 - 196.2 μmol/L
DHT InhibitionSRD5A11.44 ± 0.13 µM
Antimicrobial ActivityMRSA0.16 - 0.68 µM

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